Pirtenidine hydrochloride

Descripción general

Descripción

El Hidrocloruro de Pirtenidina es un agente antimicrobiano conocido por su eficacia contra los microorganismos formadores de placa dental. Se ha descubierto que reduce significativamente la adherencia de las especies de Candida a las células epiteliales bucales

Métodos De Preparación

La síntesis del Hidrocloruro de Pirtenidina implica varios pasos:

Rutas Sintéticas: La preparación de derivados de piridina, como el Hidrocloruro de Pirtenidina, a menudo implica reacciones de múltiples componentes.

Condiciones de Reacción: La reacción generalmente requiere altas temperaturas y catalizadores específicos para lograr buenos rendimientos.

Métodos de Producción Industrial: La producción industrial del Hidrocloruro de Pirtenidina puede involucrar reacciones de múltiples componentes a gran escala con condiciones optimizadas para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

El Hidrocloruro de Pirtenidina experimenta diversas reacciones químicas:

Oxidación: Se puede oxidar para formar diferentes derivados, que pueden tener actividades biológicas distintas.

Reactivos y Condiciones Comunes: Los reactivos comunes incluyen carbonato de potasio y dicloruro de estaño, que se utilizan en varios pasos de la síntesis.

Productos Principales: Los principales productos formados a partir de estas reacciones suelen ser derivados del Hidrocloruro de Pirtenidina con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas.

Aplicaciones Científicas De Investigación

El Hidrocloruro de Pirtenidina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción del Hidrocloruro de Pirtenidina implica:

Comparación Con Compuestos Similares

El Hidrocloruro de Pirtenidina se puede comparar con otros compuestos similares:

Compuestos Similares: Compuestos como la Pirfenidona, que también es un derivado de piridona, comparten algunas similitudes estructurales.

Lista de Compuestos Similares: Otros compuestos similares incluyen varios derivados de piridina y piperidina, que tienen diversas aplicaciones en la química medicinal.

Actividad Biológica

Pirtenidine hydrochloride is a pyridine derivative recognized for its antimicrobial properties. This compound has garnered attention in recent years due to its efficacy against various pathogens, particularly in the context of oral health and potential antiviral applications. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of microorganisms. It has been shown to effectively inhibit the growth of oral plaque-forming bacteria and fungi, including various species of Candida and Staphylococcus aureus.

- In vitro Studies : Research indicates that Pirtenidine demonstrates potent inhibition against oral pathogens. For instance, it was found to significantly reduce the adherence of Candida species to surfaces, which is crucial in preventing biofilm formation and subsequent infections .

Antiviral Activity

Recent studies have explored the antiviral potential of this compound as well. Notably, derivatives of this compound have shown promising results against the dengue virus:

- Dengue Virus Inhibition : Two iso-Pr-substituted derivatives exhibited half-maximal inhibitory concentrations (IC50) of 3.03 µM and 0.49 µM, respectively, indicating strong antiviral activity with selectivity indices (SI) of 5.30 and 39.5 . These compounds were found to act at an early stage of the virus lifecycle by reducing intracellular production of viral proteins.

The mechanisms through which Pirtenidine exerts its biological effects are multifaceted:

- Antimicrobial Mechanism : The compound disrupts microbial cell membranes and inhibits essential metabolic pathways, leading to cell death. Its efficacy against biofilms makes it particularly valuable in clinical settings where such formations are resistant to conventional antibiotics .

- Antiviral Mechanism : The antiviral action appears to involve interference with viral replication processes rather than direct virucidal activity. This suggests that Pirtenidine may inhibit the early stages of viral infection, making it a candidate for further development in antiviral therapies .

Absorption and Distribution

This compound has demonstrated favorable pharmacokinetic properties:

- Bioavailability : Following oral administration, it exhibits an oral bioavailability (F) of approximately 31.8%, indicating effective absorption into systemic circulation .

- Clearance Rate : The compound has a clearance rate of 82.7 ± 1.97 mL/h/kg after intravenous administration, suggesting efficient metabolism and elimination from the body .

Toxicity Profile

Toxicological studies have indicated that this compound does not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models. This safety profile is critical for its potential therapeutic applications .

Clinical Relevance

- Oral Health Applications : A study highlighted the effectiveness of Pirtenidine in reducing microbial load in patients with periodontal disease, showcasing its potential as an adjunct therapy in dental care .

- Antiviral Research : In a controlled laboratory setting, derivatives of Pirtenidine were tested against various viral strains, demonstrating significant antiviral effects that warrant further investigation for potential use in treating viral infections like dengue .

Summary Table of Biological Activities

| Activity Type | Target Organisms | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Antimicrobial | Candida spp., S. aureus | N/A | N/A |

| Antiviral | Dengue Virus | 0.49 | 39.5 |

Propiedades

Número CAS |

100227-05-2 |

|---|---|

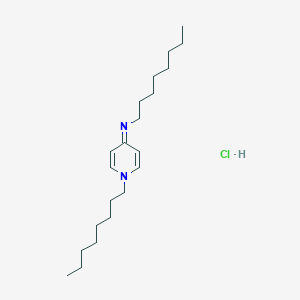

Fórmula molecular |

C21H39ClN2 |

Peso molecular |

355.0 g/mol |

Nombre IUPAC |

N,1-dioctylpyridin-4-imine;hydrochloride |

InChI |

InChI=1S/C21H38N2.ClH/c1-3-5-7-9-11-13-17-22-21-15-19-23(20-16-21)18-14-12-10-8-6-4-2;/h15-16,19-20H,3-14,17-18H2,1-2H3;1H |

Clave InChI |

BQXQJMORUIBOJL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCN=C1C=CN(C=C1)CCCCCCCC.Cl |

SMILES canónico |

CCCCCCCCN=C1C=CN(C=C1)CCCCCCCC.Cl |

Key on ui other cas no. |

100227-05-2 |

Sinónimos |

Pirtenidine hydrochloride |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.